molecular formula C18H12O6 B154843 2,6-Diacetoxy-9,10-anthraquinone CAS No. 1747-94-0

2,6-Diacetoxy-9,10-anthraquinone

Cat. No. B154843
CAS RN: 1747-94-0
M. Wt: 324.3 g/mol
InChI Key: BHWZEQPVLJDOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diacetoxy-9,10-anthraquinone (DAQ) is a chemical compound that belongs to the class of organic compounds known as anthraquinones. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties. DAQ is synthesized using various methods, and it has been found to have numerous applications in different fields of research. In

Mechanism Of Action

The mechanism of action of 2,6-Diacetoxy-9,10-anthraquinone is not fully understood. However, studies have shown that it can induce cell death in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
2,6-Diacetoxy-9,10-anthraquinone has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. 2,6-Diacetoxy-9,10-anthraquinone has also been found to have antibacterial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.

Advantages And Limitations For Lab Experiments

2,6-Diacetoxy-9,10-anthraquinone has several advantages for lab experiments, including its ease of synthesis and its ability to induce cell death in cancer cells. However, it has limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2,6-Diacetoxy-9,10-anthraquinone. One direction is the development of new drugs based on its antitumor, antibacterial, and antiviral properties. Another direction is the exploration of its potential as a fluorescent probe for the detection of DNA damage. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Conclusion
In conclusion, 2,6-Diacetoxy-9,10-anthraquinone is a chemical compound that has numerous scientific research applications. It is synthesized using various methods, and it has been found to have antitumor, antibacterial, and antiviral properties. 2,6-Diacetoxy-9,10-anthraquinone has several advantages for lab experiments, including its ease of synthesis and its ability to induce cell death in cancer cells. However, it also has limitations, such as its low solubility in water and its potential toxicity. There are several future directions for the research on 2,6-Diacetoxy-9,10-anthraquinone, including the development of new drugs and the exploration of its potential as a fluorescent probe for the detection of DNA damage.

Synthesis Methods

2,6-Diacetoxy-9,10-anthraquinone can be synthesized using various methods, including the oxidation of 2,6-dimethoxyanthraquinone, the Friedel-Crafts acylation of 9,10-anthraquinone, and the oxidation of 2,6-diacetoxyanthracene. The most commonly used method is the oxidation of 2,6-dimethoxyanthraquinone. This method involves the use of potassium permanganate as an oxidizing agent in the presence of acetic acid and water. The reaction yields 2,6-Diacetoxy-9,10-anthraquinone as the final product.

Scientific Research Applications

2,6-Diacetoxy-9,10-anthraquinone has numerous scientific research applications, including its use in the synthesis of dyes, pigments, and pharmaceuticals. It has also been used as a fluorescent probe for the detection of DNA damage. 2,6-Diacetoxy-9,10-anthraquinone has been found to have antitumor, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

1747-94-0

Product Name

2,6-Diacetoxy-9,10-anthraquinone

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

IUPAC Name

(6-acetyloxy-9,10-dioxoanthracen-2-yl) acetate

InChI

InChI=1S/C18H12O6/c1-9(19)23-11-3-5-13-15(7-11)17(21)14-6-4-12(24-10(2)20)8-16(14)18(13)22/h3-8H,1-2H3

InChI Key

BHWZEQPVLJDOIW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(=O)C

synonyms

2,6-Diacetoxy-9,10-anthraquinone

Origin of Product

United States

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